Dual ACC1/2 Inhibition Potency of Clesacostat Compared to Firsocostat (ND-630)
Clesacostat exhibits dual inhibition of human ACC1 and ACC2 with IC50 values of 13 nM and 9 nM, respectively . In comparison, firsocostat (ND-630) demonstrates more potent inhibition of human ACC1 (IC50 = 2.1 nM) and ACC2 (IC50 = 6.1 nM) . While firsocostat is more potent at the enzyme level, Clesacostat's moderate potency is offset by its liver-targeted distribution, which reduces the risk of peripheral toxicities such as thrombocytopenia.
| Evidence Dimension | Enzyme Inhibition Potency (Human ACC1/ACC2) |
|---|---|
| Target Compound Data | ACC1 IC50 = 13 nM; ACC2 IC50 = 9 nM |
| Comparator Or Baseline | Firsocostat (ND-630): ACC1 IC50 = 2.1 nM; ACC2 IC50 = 6.1 nM |
| Quantified Difference | Clesacostat is ~6-fold less potent at ACC1 and ~1.5-fold less potent at ACC2 |
| Conditions | Recombinant human ACC1/ACC2 enzyme assays |
Why This Matters
For researchers prioritizing liver-specific DNL inhibition while minimizing systemic ACC engagement, Clesacostat offers a favorable safety margin despite lower intrinsic enzyme potency.
